

(1S,3R)-RSL3: A Technical Guide to a Potent Inducer of Ferroptosis

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Compound of Interest

Compound Name: (1R,3R)-Ferroptosis inducer-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ferroptosis-inducing agent (1S,3R)-RSL3, including its chemical properties, mechanism of action, and practical applications in research.

Chemical Identity and Structure

(1S,3R)-RSL3 is a small molecule renowned for its potent and selective ability to induce ferroptosis, a form of regulated cell death.^{[1][2][3]}

- Full Chemical Name: (1S,3R)-methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate^{[4][5]}
- Synonyms: RAS-selective lethal compound 3^[2]
- CAS Number: 1219810-16-8^{[2][5]}

Chemical Structure:

- Molecular Formula: C₂₃H₂₁ClN₂O₅^{[2][5]}
- Molecular Weight: 440.88 g/mol ^{[1][2][5]}
- Canonical SMILES: COC(=O)--INVALID-LINK--N2C(CCI)=O^[4]

- InChI Key: TXJZRSRTYPUYRW-YMXDCFFPSA-N

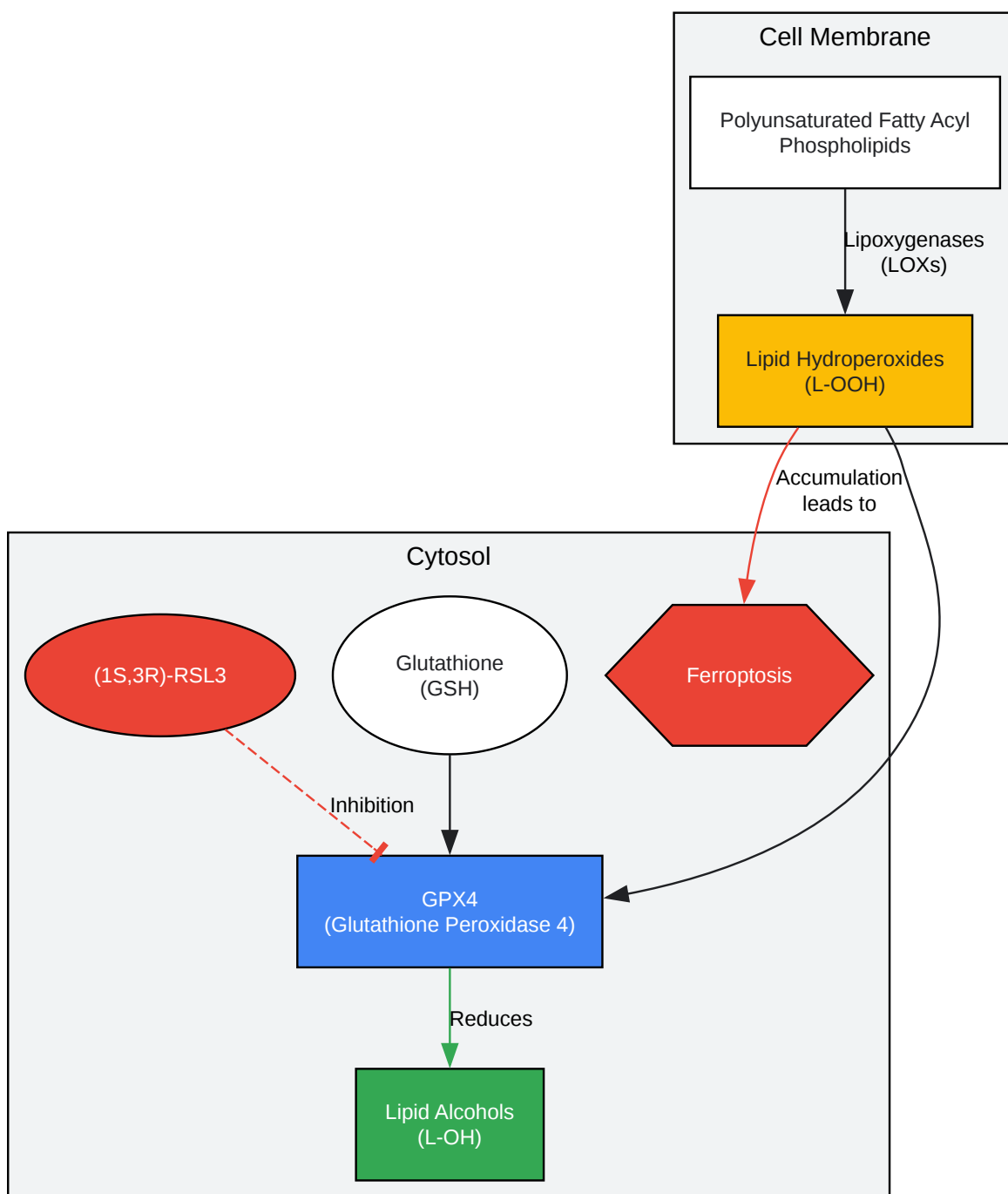
Mechanism of Action: Induction of Ferroptosis

(1S,3R)-RSL3 is a well-established class 2 ferroptosis-inducing compound (FIN) that directly inhibits the selenoenzyme Glutathione Peroxidase 4 (GPX4).^{[1][2][6]} GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from lipid-based oxidative damage.^[6]

The mechanism of action unfolds as follows:

- **Direct GPX4 Inhibition:** (1S,3R)-RSL3 covalently binds to and inactivates GPX4.^{[1][5]} Of the four possible diastereomers of RSL3, only the (1S,3R) form is active, highlighting the specificity of this interaction.^[6]
- **Lipid Peroxidation:** The inhibition of GPX4 leads to the accumulation of toxic lipid reactive oxygen species (ROS), particularly lipid hydroperoxides.^{[1][6]}
- **Iron-Dependent Cell Death:** This unchecked lipid peroxidation, in an iron-dependent manner, ultimately results in plasma membrane damage and cell death via ferroptosis.^[6]

This process is distinct from other forms of programmed cell death like apoptosis. For instance, (1S,3R)-RSL3-induced cell death can be rescued by iron chelators (e.g., deferoxamine) and lipophilic antioxidants (e.g., Ferrostatin-1, Liproxstatin-1), but not by typical apoptosis inhibitors.^{[1][6][7]}



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Figure 1: Signaling pathway of (1S,3R)-RSL3-induced ferroptosis.

Quantitative Data: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of (1S,3R)-RSL3 varies across different cancer cell lines, indicating a range of sensitivities to GPX4 inhibition.

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (hours)
HCT116	Colorectal Cancer	4.084	24
LoVo	Colorectal Cancer	2.75	24
HT29	Colorectal Cancer	12.38	24
HN3	Head and Neck Cancer	0.48	72
HN3-rsIR	Head and Neck Cancer (resistant)	5.8	72
A549	Non-small cell lung cancer	0.5	24
H1975	Non-small cell lung cancer	0.15	24
MDA-MB-231	Triple-Negative Breast Cancer	0.71	96
HCC1937	Breast Cancer	0.85	96
MCF7	Luminal Breast Cancer	> 2	72
MDAMB415	Luminal Breast Cancer	> 2	72
ZR75-1	Luminal Breast Cancer	> 2	72

Data compiled from multiple sources.[\[7\]](#)[\[8\]](#)

[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

The following protocols provide a general framework for inducing and assessing ferroptosis using (1S,3R)-RSL3 in cell culture.

This protocol outlines the basic steps for treating cancer cell lines with (1S,3R)-RSL3.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- (1S,3R)-RSL3 (dissolved in DMSO for stock solution)
- Ferrostatin-1 (optional, for validation)
- Multi-well plates (e.g., 96-well)
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Plate cells in a multi-well plate at a density that allows for 70-80% confluency at the time of treatment.
- Cell Culture: Incubate the cells overnight to ensure attachment.
- Treatment Preparation: Prepare working solutions of (1S,3R)-RSL3 (and Ferrostatin-1, if used) by diluting the stock solutions in complete cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line.
- Treatment: Replace the existing medium with the medium containing (1S,3R)-RSL3. For control wells, use a medium with an equivalent concentration of DMSO.
- Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[\[10\]](#)

This assay is used to quantify cell viability following treatment with (1S,3R)-RSL3.

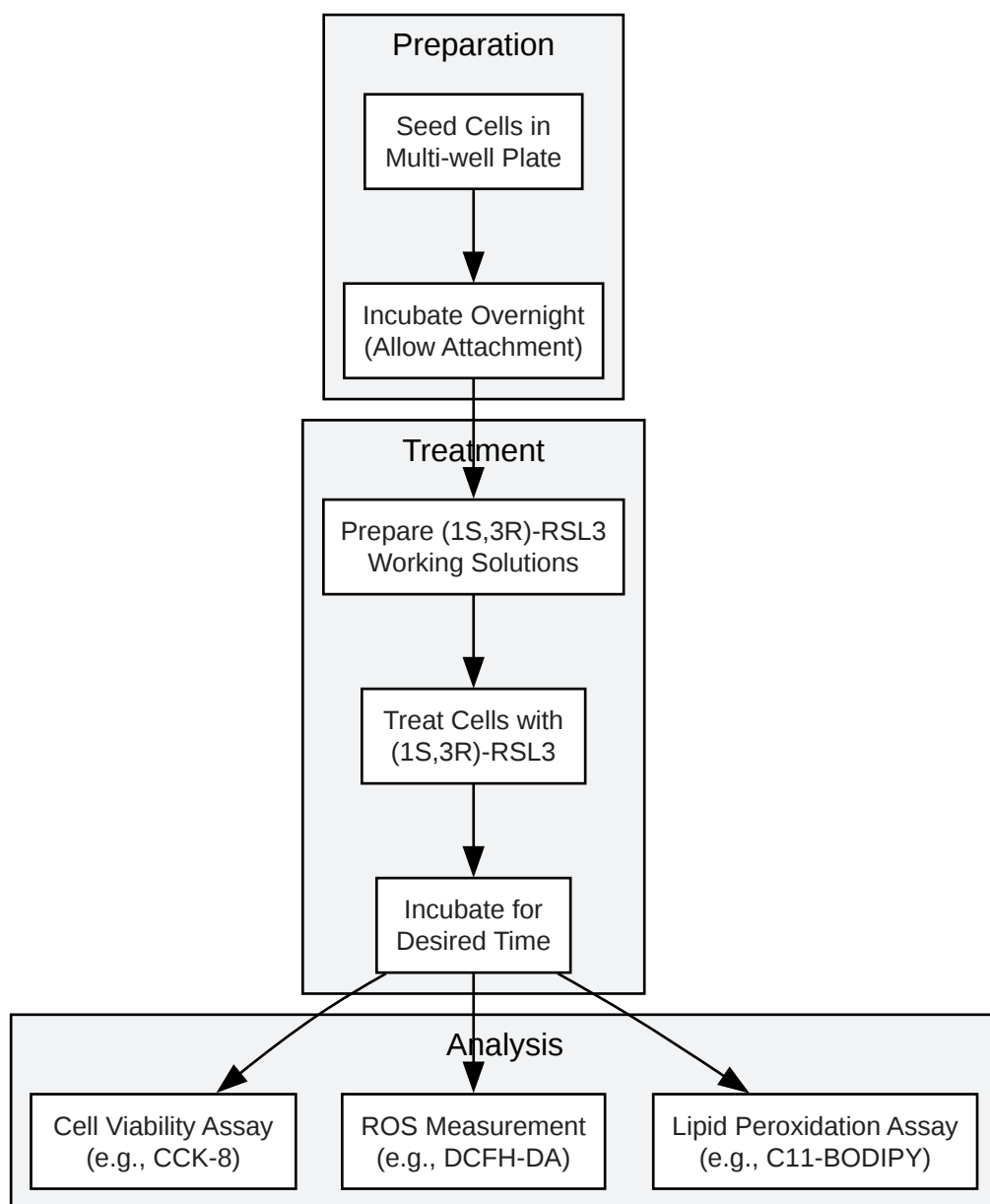
Procedure:

- Seed cells in a 96-well plate at a density of approximately 5,000 cells per well.
- After 24 hours, treat the cells with various concentrations of (1S,3R)-RSL3 for the desired time points (e.g., 6, 12, 24, 48 hours).
- Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.
- Measure the absorbance at 450 nm using a microplate reader.[\[7\]](#)[\[11\]](#)

This protocol measures the accumulation of reactive oxygen species, a hallmark of ferroptosis.

Procedure:

- Treat cells with (1S,3R)-RSL3.
- Use an oxidation-sensitive fluorescent probe, such as DCFH-DA, which is oxidized to the fluorescent compound DCF in the presence of ROS.
- Analyze the fluorescence intensity using a flow cytometer to quantify intracellular ROS levels.[\[7\]](#)[\[11\]](#)



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Figure 2: General experimental workflow for studying (1S,3R)-RSL3 effects.

In Vivo Applications

In vivo studies have demonstrated the anti-tumor efficacy of (1S,3R)-RSL3. For example, in mouse xenograft models using BJeLR cells, which express oncogenic H-RasV12, administration of (1S,3R)-RSL3 at 100 mg/kg prevented tumor formation and inhibited the growth of established tumors.[12]

Conclusion

(1S,3R)-RSL3 is an invaluable tool for researchers studying ferroptosis. Its specific mechanism of action as a GPX4 inhibitor allows for the precise induction of this unique cell death pathway. The data and protocols provided in this guide serve as a comprehensive resource for the effective utilization of (1S,3R)-RSL3 in cancer research and drug development.

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